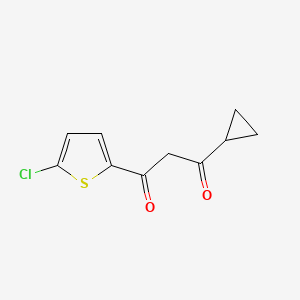

1-(5-Chlorothiophen-2-yl)-3-cyclopropylpropane-1,3-dione

Description

1-(5-Chlorothiophen-2-yl)-3-cyclopropylpropane-1,3-dione is a bicyclic β-diketone derivative featuring a 5-chlorothiophene moiety and a cyclopropyl group. The compound’s structure comprises a central propane-1,3-dione core substituted with a 5-chlorothiophen-2-yl group at position 1 and a cyclopropyl group at position 3. The chlorine atom on the thiophene ring enhances electronegativity and may influence intermolecular interactions, while the cyclopropyl group contributes steric bulk and modulates lipophilicity. Though specific data on this compound are scarce in the literature, its structural analogs (e.g., pyridine- or thiophene-substituted diones) are widely studied for applications in medicinal chemistry, materials science, and agrochemicals .

Properties

Molecular Formula |

C10H9ClO2S |

|---|---|

Molecular Weight |

228.70 g/mol |

IUPAC Name |

1-(5-chlorothiophen-2-yl)-3-cyclopropylpropane-1,3-dione |

InChI |

InChI=1S/C10H9ClO2S/c11-10-4-3-9(14-10)8(13)5-7(12)6-1-2-6/h3-4,6H,1-2,5H2 |

InChI Key |

FYFOULWVYLBODZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C(=O)CC(=O)C2=CC=C(S2)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(5-Chlorothiophen-2-yl)-3-cyclopropylpropane-1,3-dione typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone under basic or acidic conditions. The specific synthetic route for this compound involves the following steps:

Starting Materials: The synthesis begins with 5-chlorothiophene-2-carboxaldehyde and cyclopropyl methyl ketone.

Reaction Conditions: The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent.

Procedure: The aldehyde and ketone are mixed in the solvent, and the base is added to initiate the condensation reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Purification: The resulting product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and scalability.

Chemical Reactions Analysis

1-(5-Chlorothiophen-2-yl)-3-cyclopropylpropane-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the ketone group into alcohols.

Substitution: The chlorothiophene ring can undergo substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Cyclization: The compound can participate in cyclization reactions to form various heterocyclic compounds, which are of interest in medicinal chemistry.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or copper, and specific temperature and pressure conditions to optimize the reaction outcomes.

Scientific Research Applications

1-(5-Chlorothiophen-2-yl)-3-cyclopropylpropane-1,3-dione has a wide range of scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and heterocycles. Its unique structure makes it valuable in the development of new materials with specific properties.

Biology: In biological research, the compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials with specific functionalities.

Mechanism of Action

The mechanism of action of 1-(5-Chlorothiophen-2-yl)-3-cyclopropylpropane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes, receptors, or other proteins, leading to modulation of their activity. For example, the compound may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest analogs differ in the aromatic substituent (thiophene vs. pyridine) and additional functional groups. Key comparisons include:

*ClogP values estimated using substituent contributions (e.g., CF3 groups increase lipophilicity significantly).

Key Observations

Electron-Withdrawing Effects : The 5-chlorothiophene substituent in the target compound enhances electrophilicity compared to pyridine analogs (e.g., 3-chloro-5-CF3-pyridine in ), which may influence reactivity in nucleophilic substitutions.

Lipophilicity : The cyclopropyl group in the target compound reduces ClogP (~2.1) compared to its pyridine analog (~3.5), likely improving aqueous solubility .

Optoelectronic Properties: Chalcone derivatives like (E)-1-(5-Chlorothiophen-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one exhibit strong nonlinear optical (NLO) responses due to π-conjugation, whereas the target dione’s saturated core may limit such properties .

Data Tables

Table 1: Substituent Effects on Physicochemical Properties

Biological Activity

1-(5-Chlorothiophen-2-yl)-3-cyclopropylpropane-1,3-dione, a compound with potential therapeutic applications, has garnered attention in recent research for its biological activity. This article reviews the current understanding of its biological properties, including its mechanisms of action, efficacy in various biological systems, and potential applications in medicine.

Chemical Structure

The molecular formula of this compound is . The compound features a thiophene ring substituted with chlorine and a cyclopropyl group attached to a diketone structure, which is critical for its biological activity.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

- Antioxidant Activity : The presence of the thiophene ring contributes to its ability to scavenge free radicals, which can mitigate oxidative stress in cells.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.

- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation markers in vitro, indicating potential applications in treating inflammatory diseases.

Efficacy Studies

A series of studies have been conducted to evaluate the biological efficacy of this compound. Table 1 summarizes key findings from these studies.

Case Study 1: Antioxidant Activity

In a study evaluating the antioxidant properties of this compound, researchers used human fibroblast cells exposed to oxidative stress. The compound demonstrated a significant protective effect against oxidative damage, as evidenced by reduced levels of malondialdehyde (MDA), a marker of lipid peroxidation.

Case Study 2: Anti-inflammatory Effects

Another pivotal study investigated the anti-inflammatory effects in a murine model of arthritis. Treatment with the compound resulted in a marked reduction in paw swelling and histological analysis revealed decreased infiltration of inflammatory cells. These findings suggest that the compound could be a candidate for further development as an anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.